molecular formula C10H11ClO3S B1367497 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride CAS No. 87254-52-2

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride

Cat. No. B1367497
CAS RN: 87254-52-2
M. Wt: 246.71 g/mol
InChI Key: RVJAQMKTLLXHTD-UHFFFAOYSA-N
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Patent
US04589909

Procedure details

A diazonium salt was prepared by adding 13.8 g of sodium nitrite to a suspension of 32.6 g of 7-amino-2,3-dihydro-2,2-dimethylbenzofuran and 40 ml of concentrated sulfuric acid in 200 ml water cooled 0° to 5° C. After stirring for about 0.4 hour at 0° to 5° C., the diazonium salt suspension was poured in one portion into a mixture consisting of 170 ml of acetic acid, 40 ml of concentrated hydrochloric acid, 17 g of cupric chloride dihydrate and 30 ml of sulfur dioxide and cooled by 10° C. by an ice-water bath. The mixture was stirred about 1 hour at 15° to 25° C. Then 400 ml of 1-chlorobutane and 200 ml of water was added and the mixture was stirred and heated at 35° C. for 5 hours. After cooling to room temperature, the organic layer was separated, washed with saturated aqueous NaHCO3 and water, and dried over sodium sulfate for 0.5 hour. The solvent was evaporated under reduced pressure at less than 45° C. to give 26 g of crude 2,3-dihydro-2,2-dimethyl-7-benzofuransulfonyl chloride as an oil.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Three
Quantity
32.6 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
reactant
Reaction Step Six
[Compound]
Name
cupric chloride dihydrate
Quantity
17 g
Type
reactant
Reaction Step Seven
Quantity
30 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[C:14]2[O:13][C:12]([CH3:16])([CH3:15])[CH2:11][C:10]=2[CH:9]=[CH:8][CH:7]=1.[S:17](=[O:21])(=O)(O)[OH:18].[ClH:22].S(=O)=O>O.ClCCCC.C(O)(=O)C>[CH3:15][C:12]1([CH3:16])[CH2:11][C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([S:17]([Cl:22])(=[O:21])=[O:18])[C:14]=2[O:13]1 |f:0.1|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCCC
Step Two
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
13.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
32.6 g
Type
reactant
Smiles
NC1=CC=CC=2CC(OC21)(C)C
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Seven
Name
cupric chloride dihydrate
Quantity
17 g
Type
reactant
Smiles
Step Eight
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After stirring for about 0.4 hour at 0° to 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled 0° to 5° C
STIRRING
Type
STIRRING
Details
The mixture was stirred about 1 hour at 15° to 25° C
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated at 35° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure at less than 45° C.

Outcomes

Product
Details
Reaction Time
0.4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(OC2=C(C1)C=CC=C2S(=O)(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.